Methyl 2-cyano-2-(5-nitropyridin-2(1H)-ylidene)acetate
CAS No.:
Cat. No.: VC15953249
Molecular Formula: C9H7N3O4
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7N3O4 |
|---|---|
| Molecular Weight | 221.17 g/mol |
| IUPAC Name | methyl 2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate |
| Standard InChI | InChI=1S/C9H7N3O4/c1-16-9(13)7(4-10)8-3-2-6(5-11-8)12(14)15/h2-3,5,11H,1H3 |
| Standard InChI Key | YCCVKFVOTUBORA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(=C1C=CC(=CN1)[N+](=O)[O-])C#N |
Introduction
Structural Characteristics and Configuration
Molecular Architecture
The compound features a pyridine ring substituted with a nitro group at the 5-position and a methyl ester-linked cyanoacetate group at the 2-position. The conjugated system formed by the nitropyridine and cyano groups enhances its electrophilicity, making it reactive toward nucleophiles. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Methyl (2Z)-2-cyano-2-(5-nitro-1H-pyridin-2-ylidene)acetate | |
| Molecular Formula | C₉H₇N₃O₄ | |
| Molecular Weight | 221.17 g/mol | |
| SMILES | COC(=O)C(=C1C=CC(=CN1)N+[O-])C#N | |
| InChI Key | YCCVKFVOTUBORA-UHFFFAOYSA-N |
Z-Configuration and Stability
The Z-isomer predominates due to intramolecular hydrogen bonding between the pyridine NH and the sulfonyl or ester oxygen atoms in intermediates, as observed in analogous systems . This configuration is critical for π-π stacking interactions in solid-state applications and influences reactivity in cascade reactions .
Synthesis and Reaction Pathways
Condensation Reactions
The compound is typically synthesized via condensation between 5-nitropyridin-2(1H)-one derivatives and methyl cyanoacetate under basic conditions. For example:
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Base-Mediated Cyclization: Potassium carbonate (K₂CO₃) in acetonitrile facilitates the formation of the Z-isomer through a tandem Michael addition-elimination mechanism .
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Solvent Optimization: Polar aprotic solvents like DMF or acetonitrile improve yields by stabilizing intermediates .
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic nitro and cyano groups .
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Stability: Decomposes under strong acidic or basic conditions, with the nitro group prone to reduction .
Spectroscopic Data
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¹H NMR (DMSO-d₆): Signals at δ 10.43 (s, NH), 8.07–7.64 (m, pyridine and ester protons), 6.95 (s, vinyl proton) .
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IR: Peaks at 2240 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O), and 1520 cm⁻¹ (NO₂) .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
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Isoindolinones: Base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes yield isoindolin-1-ones, valuable in medicinal chemistry .
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Spiropyrazolones: Three-component reactions with α-amino esters and nitrostyrenes generate spirocyclic structures with potential bioactivity .
Mechanistic Insights
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Electrophilic Reactivity: The nitro group enhances electrophilicity, enabling nucleophilic attacks at the α-position of the cyanoacetate moiety .
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Stereoselectivity: Z-configuration directs regioselectivity in Diels-Alder reactions, as seen in syntheses of aristolactam analogs .
| Hazard Type | GHS Classification | Precautions |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Irritation | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Work in fume hood |
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